N-(4-fluoro-2-nitrophenyl)sulfonyl-2-methylpentanamide
Description
N-(4-fluoro-2-nitrophenyl)sulfonyl-2-methylpentanamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a 4-fluoro-2-nitrophenyl ring and a 2-methylpentanamide moiety
Properties
IUPAC Name |
N-(4-fluoro-2-nitrophenyl)sulfonyl-2-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O5S/c1-3-4-8(2)12(16)14-21(19,20)11-6-5-9(13)7-10(11)15(17)18/h5-8H,3-4H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRVZUGVWYFLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NS(=O)(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-nitrophenyl)sulfonyl-2-methylpentanamide typically involves the following steps:
Nitration and Halogenation: The starting material, N-phenylbenzenesulfonamide, undergoes nitration and halogenation to introduce the nitro and fluoro groups on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and halogenation processes followed by amidation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-nitrophenyl)sulfonyl-2-methylpentanamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and fluoro) on the phenyl ring.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas and palladium on carbon.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as methylthiolate ion in polar aprotic solvents like dimethyl sulfoxide (DMSO) can be used.
Reduction: Hydrogen gas and palladium on carbon are commonly used for the reduction of the nitro group.
Major Products
Substitution: The major product of nucleophilic aromatic substitution is the corresponding substituted sulfonamide.
Reduction: The major product of reduction is the corresponding amino sulfonamide.
Scientific Research Applications
N-(4-fluoro-2-nitrophenyl)sulfonyl-2-methylpentanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-nitrophenyl)sulfonyl-2-methylpentanamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The nitro and fluoro groups can enhance the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluoro-3-nitrophenyl)sulfone: This compound has a similar structure but with two phenyl rings and is used in high-performance polymer research.
4-Fluoro-2-nitrophenyl isocyanate: This compound has an isocyanate group instead of a sulfonyl group and is used in the synthesis of various organic compounds.
(4-nitrophenyl)sulfonyltryptophan: This compound has a tryptophan moiety instead of a 2-methylpentanamide moiety and is used in biochemical studies.
Uniqueness
N-(4-fluoro-2-nitrophenyl)sulfonyl-2-methylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and fluoro groups enhances its potential as a versatile reagent in organic synthesis and as a bioactive compound in medicinal chemistry .
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